5-(Bromomethylidene)-4-methylidene-4,5-dihydro-1,3-thiazole
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Overview
Description
5-(Bromomethylidene)-4-methylidene-4,5-dihydro-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethylidene)-4-methylidene-4,5-dihydro-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with brominating agents. One common method includes the bromination of 4-methylidene-4,5-dihydro-1,3-thiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethylidene)-4-methylidene-4,5-dihydro-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the double bonds can lead to the formation of saturated thiazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of saturated thiazole derivatives.
Scientific Research Applications
5-(Bromomethylidene)-4-methylidene-4,5-dihydro-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethylidene)-4-methylidene-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets. The bromine atom and the thiazole ring can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methylidene-4,5-dihydro-1,3-thiazole: Lacks the bromine atom, leading to different reactivity and applications.
5-Chloromethylidene-4-methylidene-4,5-dihydro-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
5-Iodomethylidene-4-methylidene-4,5-dihydro-1,3-thiazole: Contains an iodine atom, which can lead to different biological activities and synthetic applications.
Uniqueness
5-(Bromomethylidene)-4-methylidene-4,5-dihydro-1,3-thiazole is unique due to the presence of the bromine atom, which imparts specific reactivity and potential biological activities. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
185145-73-7 |
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Molecular Formula |
C5H4BrNS |
Molecular Weight |
190.06 g/mol |
IUPAC Name |
5-(bromomethylidene)-4-methylidene-1,3-thiazole |
InChI |
InChI=1S/C5H4BrNS/c1-4-5(2-6)8-3-7-4/h2-3H,1H2 |
InChI Key |
UBTBUQGSACOHNF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=CBr)SC=N1 |
Origin of Product |
United States |
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